molecular formula C10H10N4O2 B1486561 3,5-dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1156916-92-5

3,5-dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1486561
CAS RN: 1156916-92-5
M. Wt: 218.21 g/mol
InChI Key: ISRZFAVDWOPMSO-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, commonly referred to as DM-Pyrazole-4-carboxylic acid (DMPCA), is an organic compound that has been widely studied in scientific research due to its unique properties and potential applications. DMPCA is a derivative of pyrazole, an aromatic heterocyclic compound that is found in a variety of natural products and pharmaceuticals. DMPCA has been used in a variety of scientific research fields, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Antimicrobial and Anticancer Activity

The compound, as part of novel pyrazole derivatives, has shown potential in scientific research for its antimicrobial and anticancer activities. Specifically, derivatives synthesized from this compound were evaluated and found to exhibit higher anticancer activity compared to the reference drug, doxorubicin, along with possessing good to excellent antimicrobial activity. This highlights its potential in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis of Novel Isoxazolines and Isoxazoles

Research into the synthesis of novel isoxazolines and isoxazoles involving derivatives of this compound has been explored. The process involved intramolecular cyclization and subsequent reactions to yield new isoxazolines and isoxazoles, indicating the versatility of this compound in the synthesis of potentially biologically active molecules (Rahmouni et al., 2014).

Synthesis of Polyheterocyclic Systems

The compound's derivatives have been used in the synthesis of new polyheterocyclic systems, demonstrating pronounced antimicrobial properties. The presence of the 3,5-dimethyl-1H-pyrazol-1-yl moiety has been crucial in exhibiting antimicrobial activity, illustrating the compound's role in creating complex molecules with significant biological activities (Sirakanyan et al., 2021).

Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Studies have also shown the synthesis of derivatives that significantly inhibit the growth of cancer cells, specifically the MCF-7 human breast adenocarcinoma cell line. This indicates the compound's utility in cancer research, particularly in the search for new anticancer compounds (Abdellatif et al., 2014).

Insecticidal and Antibacterial Potential

Further studies have involved the synthesis of pyrimidine linked pyrazole heterocyclics exhibiting insecticidal and antimicrobial potential. This demonstrates the compound's role in developing agents for agricultural use, highlighting its broad range of applications in scientific research (Deohate & Palaspagar, 2020).

properties

IUPAC Name

3,5-dimethyl-1-pyrimidin-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6-8(9(15)16)7(2)14(13-6)10-11-4-3-5-12-10/h3-5H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRZFAVDWOPMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=NC=CC=N2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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